2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 80709-80-4
VCID: VC7042565
InChI: InChI=1S/C8H7NO3/c1-4-2-5-7(12-4)3-6(9-5)8(10)11/h2-3,9H,1H3,(H,10,11)
SMILES: CC1=CC2=C(O1)C=C(N2)C(=O)O
Molecular Formula: C8H7NO3
Molecular Weight: 165.148

2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

CAS No.: 80709-80-4

Cat. No.: VC7042565

Molecular Formula: C8H7NO3

Molecular Weight: 165.148

* For research use only. Not for human or veterinary use.

2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid - 80709-80-4

Specification

CAS No. 80709-80-4
Molecular Formula C8H7NO3
Molecular Weight 165.148
IUPAC Name 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Standard InChI InChI=1S/C8H7NO3/c1-4-2-5-7(12-4)3-6(9-5)8(10)11/h2-3,9H,1H3,(H,10,11)
Standard InChI Key ILLLWINWDFYWES-UHFFFAOYSA-N
SMILES CC1=CC2=C(O1)C=C(N2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physical Properties

2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has the molecular formula C8_8H7_7NO3_3 and a molecular weight of 165.146 g/mol . Its structure consists of a fused bicyclic system combining a furan ring (oxygen-containing) and a pyrrole ring (nitrogen-containing), with substituents at positions 2 (methyl) and 5 (carboxylic acid). Key physicochemical properties include:

PropertyValue
Melting Point192–194°C
SolubilityLimited in water
StabilityShort shelf life
SMILESCc1oc2cc([nH]c2c1)C(=O)O
InChIInChI=1S/C8H7NO3/c1-4-2-5-7(12-4)3-6(9-5)8(10)11/h2-3,9H,1H3,(H,10,11)

The compound’s fused ring system creates a planar structure that facilitates π-π interactions, while the carboxylic acid group enhances hydrogen-bonding potential .

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic absorption bands at 3373 cm1^{-1} (N–H stretch) and 1640 cm1^{-1} (C=O stretch) . Nuclear magnetic resonance (NMR) data in dimethyl sulfoxide (DMSO-d6_6) show signals at δ 12.13 ppm (broad singlet, carboxylic acid OH), δ 11.29 ppm (N–H), and δ 6.58–6.21 ppm (aromatic protons) .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves cyclization reactions to construct the furo[3,2-b]pyrrole core. A common route includes:

  • Cyclization of Precursors: Reacting 2,5-dimethoxytetrahydrofuran with amines under iron(III) chloride catalysis.

  • Hydrolysis of Esters: Treating methyl or ethyl esters (e.g., methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate) with NaOH in ethanol/water, followed by acidification with HCl to yield the carboxylic acid .

    RCOOR’+NaOHRCOONa++R’OH(Hydrolysis)\text{RCOOR'} + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{R'OH} \quad \text{(Hydrolysis)} RCOONa++HClRCOOH+NaCl(Acidification)\text{RCOO}^- \text{Na}^+ + \text{HCl} \rightarrow \text{RCOOH} + \text{NaCl} \quad \text{(Acidification)}
  • Decarboxylation: Using trifluoroacetic acid (TFA) to remove the carboxylic acid group, forming intermediates for further derivatization .

Industrial Production Challenges

Industrial-scale manufacturing faces hurdles such as low yields (~66% in lab settings) , sensitivity to reaction conditions (temperature, solvent purity), and regulatory restrictions due to its controlled status . Green chemistry approaches, including continuous flow reactors, are proposed to enhance efficiency.

Biological Activity and Mechanisms

Antibacterial Properties

The compound exhibits significant activity against Gram-positive (Micrococcus luteus) and Gram-negative (Escherichia coli) bacteria. Key findings include:

Bacterial StrainMIC (mM)Lead Compound Derivative
Escherichia coli0.16 5c (triphenylmethyl)
Micrococcus luteus<0.1 5c (triphenylmethyl)

Mechanistically, the furan oxygen acts as a hydrogen-bond acceptor, while substituents like the carboxylic acid and lipophilic groups (e.g., triphenylmethyl in derivative 5c) enhance membrane permeability and target binding .

Structure-Activity Relationships (SAR)

  • Hydrogen-Bond Donors: Carboxylic acid groups improve activity by interacting with bacterial enzymes .

  • Lipophilic Substituents: Bulky groups (e.g., trityl) enhance penetration through lipid bilayers .

  • Methyl Group: The 2-methyl group stabilizes the ring conformation, optimizing pharmacophore geometry.

Applications in Pharmaceutical Development

Antibacterial Agents

The compound’s core structure serves as a template for designing new antibiotics. Derivatives with modified substituents at positions 2 and 5 show improved potency and spectrum .

Future Research Directions

Optimization of Bioactivity

  • Functional Group Modifications: Introducing sulfonamide or amide groups to enhance target selectivity.

  • Prodrug Development: Masking the carboxylic acid as an ester to improve oral bioavailability.

Industrial Scalability

  • Continuous Flow Synthesis: Reducing reaction times and waste generation.

  • Stabilization Strategies: Lyophilization or co-crystallization to extend shelf life .

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